
(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is prepared by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Nucleophilic Substitution: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 6-chloro-2-pyridyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.
Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.
Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.
Mécanisme D'action
The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methane: Similar structure but lacks the hydroxyl group.
6-Amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol: Similar structure but contains an amino group instead of a chloro group.
6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is unique due to the presence of both chloro and dichlorophenoxy groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H12Cl3NO3 |
|---|---|
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2 |
Clé InChI |
OVPKOJOIZMALCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




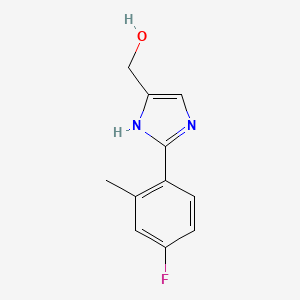
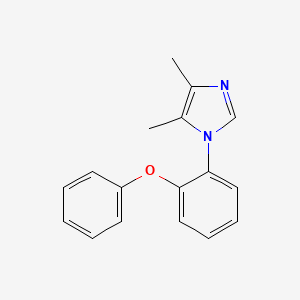
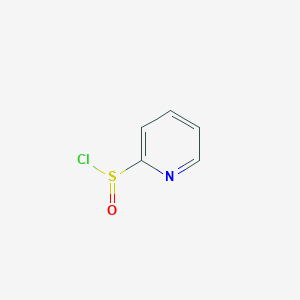

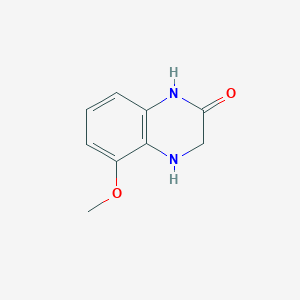
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)

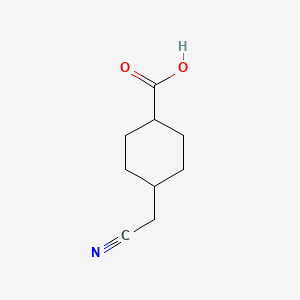
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
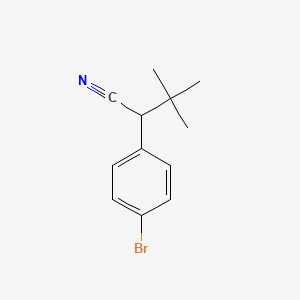

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
